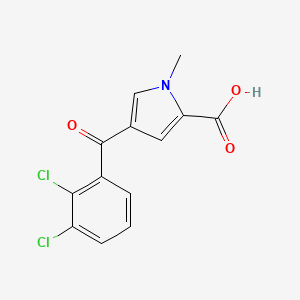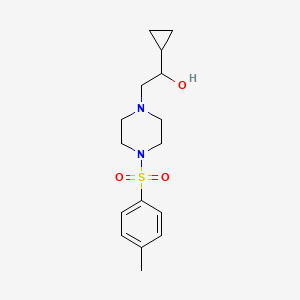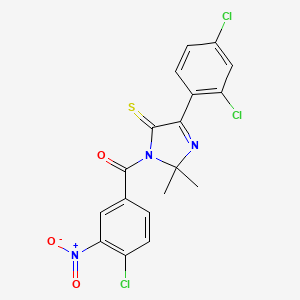![molecular formula C17H11Cl2F3N4O B2925685 4-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)benzamide CAS No. 2058451-74-2](/img/structure/B2925685.png)
4-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)benzamide” is a chemical compound. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains trifluoromethyl groups (-CF3) and chloro groups (-Cl), which are known to influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its trifluoromethyl and chloro groups. For instance, the trifluoromethyl group is known for its high electronegativity and the ability to enhance the lipophilicity of a molecule, which can influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its trifluoromethyl and chloro groups. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用
Experimental and Theoretical Studies
Research involves the functionalization reactions of related pyrazole compounds, emphasizing the versatility of these compounds in synthetic chemistry. For instance, Yıldırım et al. (2005) detailed the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and imidazo pyridine derivatives, highlighting the structural determinations through spectroscopic methods and theoretical reaction mechanisms (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).
Heterocyclic Synthesis
The reactivity of pyrazole compounds toward synthesizing heterocyclic structures is another area of interest. Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the formation of various pyrazole, isoxazole, and pyrimidine derivatives, indicating the synthetic utility of these compounds in creating diverse heterocyclic structures (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, & Susan I. Aziz, 2004).
Molecular Docking and Screening
Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including pyrazole hybrids, to be screened against GlcN-6-P synthase, displaying moderate to good binding energies. This research signifies the potential of pyrazole and pyridine compounds in drug discovery, particularly in antimicrobial and antioxidant activities (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, & E. Assirey, 2018).
Synthesis of Pyrazolopyrimidines and Pyridotriazine Derivatives
Almazroa et al. (2004) discussed the synthesis of pyrazole derivatives that readily cyclize to yield pyrazolo[1,5-a]pyrimidines, emphasizing the chemical transformations and potential applications of these compounds in medicinal chemistry (S. Almazroa, M. H. Elnagdi, & A. A. M. El‐Din, 2004).
Biological Activities
Bellili et al. (2022) focused on the synthesis and evaluation of trifluoromethylpyrazolopyrimidines and benzamide compounds, demonstrating the application of aminocyanopyrazole precursors in producing compounds with significant biological activities (Soumaya Bellili, N. J. Coltman, N. Hodges, & F. Allouche, 2022).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary targets of the compound are yet to be identified. It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the pharmaceutical industry . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Mode of Action
The exact mode of action of this compound is not fully understood. The compound likely interacts with its targets, causing changes at the molecular level that lead to its biological effects. The unique characteristics of the trifluoromethyl and pyridine groups may enhance the compound’s ability to bind to its targets .
Biochemical Pathways
Compounds containing trifluoromethylpyridines are known to have diverse biological activities . Therefore, it is likely that this compound affects multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The presence of the trifluoromethyl group is known to influence the pharmacokinetic properties of pharmaceutical compounds . This group can enhance the lipophilicity of the compound, potentially improving its absorption and distribution within the body .
Result of Action
Given the wide range of biological activities associated with trifluoromethylpyridines , it is likely that this compound has multiple effects at the molecular and cellular levels.
特性
IUPAC Name |
4-chloro-N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N4O/c18-12-3-1-10(2-4-12)16(27)25-13-7-24-26(8-13)9-15-14(19)5-11(6-23-15)17(20,21)22/h1-8H,9H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREPBGLJTPFOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CN(N=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(furan-2-ylmethyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2925606.png)
![Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B2925607.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2925608.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2925611.png)

![6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate](/img/structure/B2925613.png)


![3-(4-Methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2925618.png)
![5-[(Z)-(4-methylphenyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2925619.png)
![3-Isopropyl-1-(4-phenethylpiperazin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2925621.png)